4-Methylpiperidine-2-carboxylic acid
Overview
Description
4-Methylpiperidine-2-carboxylic acid, also known as 4-MPCA, is an organic compound that belongs to the class of piperidine carboxylic acids. It is a colorless solid with a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol. This compound has been widely used in scientific research due to its unique properties.
Scientific Research Applications
Material Science and Biochemistry Applications :
- TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid), a derivative of 4-Methylpiperidine-2-carboxylic acid, has been found to be effective as a β-turn and 310/α-helix inducer in peptides, and as a rigid electron spin resonance probe and fluorescence quencher (Toniolo, Crisma, & Formaggio, 1998).
Antibacterial Evaluation :
- Synthesized derivatives of 4-Methylpiperidine have shown valuable antibacterial properties, highlighting the compound's potential in developing new antimicrobial agents (Aziz-ur-Rehman et al., 2017).
Environmental and Health Safety in Peptide Synthesis :
- Diluted solutions of 4-Methylpiperidine have been tested for Fmoc group removal in peptide synthesis, proving to be less harmful to the environment and human health, as well as cost-effective (Rodríguez et al., 2019).
Pharmaceutical Synthesis :
- The compound plays a role in synthesizing pharmacologically significant compounds, such as anticancer drugs like DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) (Gamage et al., 1997).
Chemical Equilibrium and Conformational Analysis :
- Studies involving 2-Methylpiperidine, a related compound, have provided insights into the formation constants and conformational analyses of carbamates in aqueous solutions, contributing to our understanding of chemical equilibrium in various systems (Mcgregor et al., 2018).
Hydrogen Bonding and Crystal Structures :
- Research on piperidinium derivatives, including 4-Methylpiperidinium 4-methylpiperidine-N-carboxylate, has provided valuable insights into hydrogen bonding and crystal packing structures (Freytag & Jones, 1999).
Radiotracer Production in Medical Imaging :
- The synthesis of 4-carboxy-4-anilidopiperidine esters and acids has been optimized for the production of 11C and 18F-labelled 4-carboxy-4-anilidopiperidine radiotracers, important in medical imaging (Marton et al., 2012).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, which include 4-Methylpiperidine-2-carboxylic acid, have been found to exhibit a wide variety of biological activities . These compounds have been used in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Cellular Effects
Piperidine derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, they have been found to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Molecular Mechanism
Piperidine derivatives have been found to regulate multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, breast cancer resistance protein, transient receptor potential vanilloid 1 proinflammatory cytokine, nuclear factor-κB, c-Fos, cAMP response element-binding protein, activation transcription factor-2, peroxisome proliferator-activated receptor-gamma, Human G-quadruplex DNA, Cyclooxygenase-2, Nitric oxide synthases-2, MicroRNA, and coronaviruses .
Properties
IUPAC Name |
4-methylpiperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHCHLWYGMSPJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403635 | |
Record name | 4-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172823-76-6 | |
Record name | 4-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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